4-(N-methyl-N-phenylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
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Description
4-(N-methyl-N-phenylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a useful research compound. Its molecular formula is C20H16N4O3S2 and its molecular weight is 424.49. The purity is usually 95%.
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Biological Activity
The compound 4-(N-methyl-N-phenylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide represents a novel class of small molecules with potential therapeutic applications. This article aims to synthesize the current understanding of its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and potential applications in medicine.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 358.43 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical cellular processes. Preliminary studies suggest that it may act as an inhibitor of certain kinases and proteases, which are pivotal in cancer progression and other diseases.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies on various cancer cell lines (e.g., MCF-7, A549) revealed the following:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 5.85 | Induction of apoptosis via caspase activation |
A549 | 3.00 | Inhibition of cell proliferation and migration |
These findings indicate that the compound may induce apoptosis through the activation of caspase pathways and inhibit proliferation by targeting specific signaling pathways.
Enzyme Inhibition Studies
The compound has also been evaluated for its inhibitory effects on various enzymes:
These results suggest that the compound could be a promising candidate for further development as an enzyme inhibitor in therapeutic contexts.
Case Studies
- In Vivo Efficacy : In a preclinical study involving tumor-bearing mice, administration of the compound led to a significant reduction in tumor size compared to control groups, indicating its potential as an effective anticancer agent.
- Combination Therapy : The compound has shown synergistic effects when used in combination with established chemotherapeutics like doxorubicin, enhancing overall efficacy and reducing side effects.
Properties
IUPAC Name |
4-[methyl(phenyl)sulfamoyl]-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S2/c1-24(15-5-3-2-4-6-15)29(26,27)16-9-7-14(8-10-16)19(25)23-18-17-11-12-28-20(17)22-13-21-18/h2-13H,1H3,(H,21,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNBRRMJGPPPMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.